molecular formula C11H8N2O2 B12872871 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol

2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol

Cat. No.: B12872871
M. Wt: 200.19 g/mol
InChI Key: CYPFQDXEYTWYJS-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is an organic compound that features a fused benzimidazole and furan ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Reaction Conditions:

    Reagents: 3-furancarboxaldehyde, o-phenylenediamine

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic properties. These include anti-inflammatory, antiviral, and antifungal activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol involves its interaction with various molecular targets. For instance, it can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes, altering their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol
  • 2-(Thiophen-3-yl)-1H-benzo[d]imidazol-1-ol
  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazol-1-ol

Uniqueness

2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(furan-3-yl)-1-hydroxybenzimidazole

InChI

InChI=1S/C11H8N2O2/c14-13-10-4-2-1-3-9(10)12-11(13)8-5-6-15-7-8/h1-7,14H

InChI Key

CYPFQDXEYTWYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C3=COC=C3

Origin of Product

United States

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